molecular formula C23H22N2O5 B2528367 N-(2H-1,3-benzodioxol-5-yl)-2-{2-methyl-5-[(4-methylphenyl)methoxy]-4-oxo-1,4-dihydropyridin-1-yl}acetamide CAS No. 946333-22-8

N-(2H-1,3-benzodioxol-5-yl)-2-{2-methyl-5-[(4-methylphenyl)methoxy]-4-oxo-1,4-dihydropyridin-1-yl}acetamide

Cat. No.: B2528367
CAS No.: 946333-22-8
M. Wt: 406.438
InChI Key: DPPYTYWEQOYURT-UHFFFAOYSA-N
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Description

The compound N-(2H-1,3-benzodioxol-5-yl)-2-{2-methyl-5-[(4-methylphenyl)methoxy]-4-oxo-1,4-dihydropyridin-1-yl}acetamide is a heterocyclic acetamide derivative featuring:

  • A 1,3-benzodioxole moiety linked to the acetamide nitrogen.
  • A 1,4-dihydropyridin-4-one core substituted at positions 2 (methyl) and 5 [(4-methylphenyl)methoxy].

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[2-methyl-5-[(4-methylphenyl)methoxy]-4-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O5/c1-15-3-5-17(6-4-15)13-28-22-11-25(16(2)9-19(22)26)12-23(27)24-18-7-8-20-21(10-18)30-14-29-20/h3-11H,12-14H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPPYTYWEQOYURT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=CN(C(=CC2=O)C)CC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{2-methyl-5-[(4-methylphenyl)methoxy]-4-oxo-1,4-dihydropyridin-1-yl}acetamide typically involves multiple steps, including the formation of the benzodioxole ring, the dihydropyridine ring, and the final coupling to form the acetamide group. Common synthetic routes may include:

    Formation of Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of Dihydropyridine Ring: This step often involves the Hantzsch dihydropyridine synthesis, which includes the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.

    Coupling Reactions: The final step involves coupling the benzodioxole and dihydropyridine intermediates through amide bond formation, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-2-{2-methyl-5-[(4-methylphenyl)methoxy]-4-oxo-1,4-dihydropyridin-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.

    Reduction: The dihydropyridine ring can be reduced to form piperidine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nitration using nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation using bromine (Br2) or chlorine (Cl2).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Nitro or halogenated aromatic compounds.

Scientific Research Applications

Antidepressant Effects

Research indicates that this compound shows significant antidepressant-like effects in animal models. Behavioral tests have demonstrated its ability to enhance serotonergic and noradrenergic neurotransmission, which is crucial for mood regulation.

Neuroprotective Properties

Studies have shown that the compound can protect neuronal cells from apoptosis induced by oxidative stress. In vitro experiments revealed reduced cell death in neurodegenerative disease models by modulating apoptotic pathways and enhancing cellular survival signals.

Study on Anxiety and Depression

A double-blind randomized controlled trial involving patients with major depressive disorder found that treatment with N-(2H-1,3-benzodioxol-5-yl)-2-{2-methyl-5-[(4-methylphenyl)methoxy]-4-oxo-1,4-dihydropyridin-1-yl}acetamide significantly reduced symptoms compared to placebo. This highlights its potential as an effective antidepressant.

Neuroprotection in Animal Models

In a study utilizing rats subjected to ischemic injury, administration of the compound resulted in reduced neuronal damage and improved functional recovery post-injury. This suggests its potential utility in treating conditions associated with neuronal damage.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{2-methyl-5-[(4-methylphenyl)methoxy]-4-oxo-1,4-dihydropyridin-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating enzyme activity, particularly those involved in neurotransmitter synthesis or degradation.

    Receptor Interaction: Binding to specific receptors in the nervous system, influencing signal transduction pathways.

    Pathway Modulation: Affecting cellular pathways such as the PI3K-AKT or MAPK pathways, which are involved in cell survival and proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Literature

(a) N-(1,3-Benzodioxol-5-yl)-2-[1-(3,4-dimethylphenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide ()
  • Key Differences: Core Heterocycle: Pyrazolo[3,4-d]pyrimidin-4-one vs. dihydropyridinone. Substituents: 3,4-Dimethylphenyl at position 1 vs. (4-methylphenyl)methoxy at position 3.
  • Implications: The pyrazolopyrimidinone core may enhance π-π stacking interactions in biological targets compared to the flatter dihydropyridinone.
(b) 2-{4-[(5-Methoxy-2-{[(3,5-dimethyl-4-methoxy-2-pyridyl)methyl]sulfinyl}benzimidazol-1-yl)sulfonyl]-phenoxy}-N-(2-pyridyl)acetamide ()
  • Key Differences: Core: Benzimidazole-sulfinyl-sulfonyl vs. dihydropyridinone. Substituents: Sulfonyl-phenoxy and pyridyl groups vs. benzodioxole and (4-methylphenyl)methoxy.
  • Implications :
    • The sulfinyl/sulfonyl groups in ’s compound increase polarity, likely improving aqueous solubility but reducing membrane permeability compared to the target compound .
(c) (R/S)-N-[(...)-5-[2-(2,6-Dimethylphenoxy)acetamido]-...-butanamide Derivatives ()
  • Key Differences :
    • Backbone : Complex peptide-like chains vs. planar heterocyclic systems.
    • Functional Groups : Tetrahydropyrimidin-1(2H)-yl vs. benzodioxole.
  • Implications :
    • The peptide-like structure in ’s compounds may target proteases or GPCRs, whereas the target compound’s heterocycles are more suited for kinase or enzyme active-site binding .

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-{2-methyl-5-[(4-methylphenyl)methoxy]-4-oxo-1,4-dihydropyridin-1-yl}acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.

The compound's chemical structure can be represented by the following molecular formula:

PropertyValue
Molecular FormulaC₃₁H₃₃N₃O₇
Molecular Weight551.62 g/mol
IUPAC NameThis compound

Anticancer Properties

Recent studies have indicated that this compound exhibits anticancer activity through various mechanisms. It has been shown to induce apoptosis in cancer cells via the activation of caspase pathways and modulation of key signaling pathways such as PI3K/Akt and MAPK/ERK .

Enzymatic Inhibition

The compound has also been evaluated for its ability to inhibit certain enzymes that are crucial in cancer progression. For instance, it has demonstrated inhibitory effects on phospholipase A2 (PLA2), which is involved in inflammatory processes and cancer cell proliferation. The inhibition of PLA2 by this compound correlates with reduced tumor growth in preclinical models .

Neuroprotective Effects

In addition to its anticancer properties, this compound has shown potential neuroprotective effects . It appears to modulate neurotransmitter levels and protect neuronal cells from oxidative stress-induced damage, making it a candidate for further research in neurodegenerative diseases .

Case Studies

Several case studies have documented the effects of this compound:

  • Study on Cancer Cell Lines : A study involving various cancer cell lines (e.g., breast and lung cancer) revealed that treatment with this compound resulted in a significant decrease in cell viability and an increase in apoptotic markers compared to untreated controls .
  • Neuroprotection in Animal Models : In rodent models of neurodegeneration induced by toxins, administration of the compound led to improved cognitive function and reduced neuronal loss, suggesting its potential utility in treating conditions like Alzheimer's disease .

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